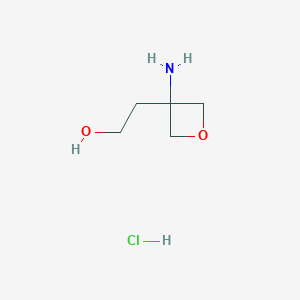

2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

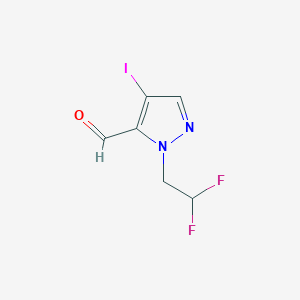

2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 2138271-93-7 . It has a molecular weight of 153.61 and a linear formula of C5H12ClNO2 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO2.ClH/c6-5(1-2-7)3-8-4-5;/h7H,1-4,6H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical form of this compound is a white to yellow solid .Wirkmechanismus

2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride acts as a partial agonist at glycine receptors, meaning that it binds to the receptor and activates it to a lesser extent than the endogenous ligand glycine. This compound has been found to selectively activate α1 and α3 subunit-containing glycine receptors, which are predominantly expressed in the spinal cord and brainstem. This selectivity makes this compound a useful tool for studying the function of specific glycine receptor subtypes.

Biochemical and Physiological Effects:

This compound has been found to have various biochemical and physiological effects. It has been shown to increase the amplitude and frequency of inhibitory postsynaptic currents in neurons, leading to an increase in inhibitory neurotransmission. This compound has also been found to enhance the analgesic effects of opioids and to have anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride in lab experiments is its selectivity for specific glycine receptor subtypes. This allows researchers to study the function of these receptors in a more precise manner. A limitation of using this compound is its partial agonist activity, which may complicate the interpretation of results. Additionally, the effects of this compound may be influenced by factors such as pH and temperature, which may need to be carefully controlled in experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride. One area of interest is the development of more selective glycine receptor agonists and antagonists. These compounds could be used to study the function of specific glycine receptor subtypes and could have potential therapeutic applications. Another area of interest is the study of the role of glycine receptors in various neurological disorders, such as chronic pain and epilepsy. This compound and other glycine receptor modulators could be useful tools in these studies. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound for research purposes.

Conclusion:

In conclusion, this compound is a useful tool for studying the function of glycine receptors in scientific research. Its selectivity for specific receptor subtypes and its various biochemical and physiological effects make it a valuable compound for studying inhibitory neurotransmission in the central nervous system. As research in this area continues to advance, this compound and other glycine receptor modulators may have potential therapeutic applications in the treatment of neurological disorders.

Synthesemethoden

The synthesis of 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride involves the reaction of glycine with formaldehyde and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to yield this compound hydrochloride. This method has been used in various studies to obtain this compound with high purity and yield.

Wissenschaftliche Forschungsanwendungen

2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride has been widely used in scientific research as a tool to study the function of glycine receptors. Glycine receptors are a type of ionotropic receptor that are involved in the regulation of inhibitory neurotransmission in the central nervous system. This compound has been found to selectively activate glycine receptors and has been used to study their role in various physiological processes.

Eigenschaften

IUPAC Name |

2-(3-aminooxetan-3-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-5(1-2-7)3-8-4-5;/h7H,1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHPTGLJLSANAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2138271-93-7 |

Source

|

| Record name | 2-(3-aminooxetan-3-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2900921.png)

![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone](/img/structure/B2900924.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-methyl-3-pyrazol-1-ylpropanoic acid](/img/structure/B2900926.png)

![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B2900928.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2900929.png)

![N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2900931.png)

![1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2900935.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2900937.png)